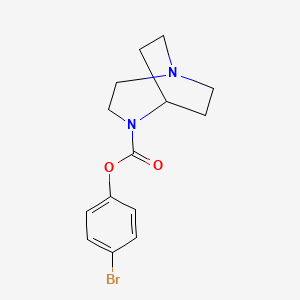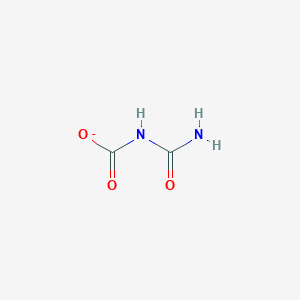
Allophanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea-1-carboxylate is an organic anion resulting from the deprotonation of the carboxy group of urea-1-carboxylic acid. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a urea-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Allophanate in Bacterial Metabolism Allophanate plays a significant role in bacterial metabolism, particularly in the degradation of s-triazine compounds, which are often found in herbicides. Research has shown that allophanate hydrolase, rather than urease, is the enzyme responsible for the metabolism of cyanuric acid, a triazine ring-containing compound, in bacteria. This process leads to the liberation of ammonia, with allophanate serving as an intermediate compound. The study conducted by Cheng et al. (2005) on various bacteria demonstrated that allophanate hydrolase activity is crucial for the metabolism of s-triazine, suggesting a broad application in bioremediation and understanding bacterial degradation pathways (Cheng, Shapir, Sadowsky, & Wackett, 2005).
Allophane Nanoparticles from Andisols Allophane, a natural nanoparticle related to allophanate, is found in volcanic-origin soils called andisols, particularly in regions with volcanic activity like Ecuador. Silva-Yumi et al. (2022) explored the properties and potential applications of allophane, highlighting its use in environmental remediation, as a bactericide, anti-inflammatory, flame retardant, and enzyme support. The study underscores allophane's versatility in catalysis, photocatalysis, and electrocatalysis, paving the way for its application in environmental and medical research (Silva-Yumi, Cazorla Martínez, Medina Serrano, & Chango Lescano, 2022).
Allophane and Soil Biogeochemical Processes Allophane and imogolite, substances closely related to allophanate, play a significant role in soil biogeochemical processes, especially in volcanic-ash soils. Parfitt (2009) reviewed the formation, structure, and properties of allophane and imogolite, noting their impact on soil's water storage and physical properties. These substances contribute to the accumulation of biomass in high rainfall areas, often under rainforests, and affect the turnover of soil organic matter. Allophanic soils' ability to filter heavy metals and pathogens highlights the ecological importance of allophane and related compounds in maintaining soil health and environmental quality (Parfitt, 2009).
Eigenschaften
Produktname |
Allophanate |
|---|---|
Molekularformel |
C2H3N2O3- |
Molekulargewicht |
103.06 g/mol |
IUPAC-Name |
N-carbamoylcarbamate |
InChI |
InChI=1S/C2H4N2O3/c3-1(5)4-2(6)7/h(H,6,7)(H3,3,4,5)/p-1 |
InChI-Schlüssel |
AVWRKZWQTYIKIY-UHFFFAOYSA-M |
Kanonische SMILES |
C(=O)(N)NC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)biphenyl-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B1242846.png)
![1-Methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene](/img/structure/B1242848.png)
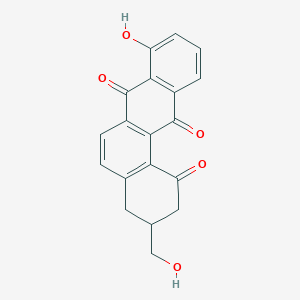
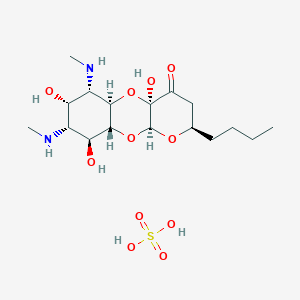
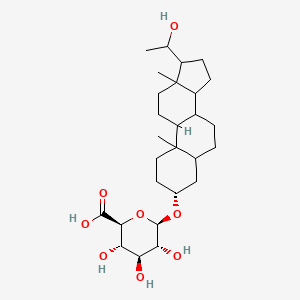
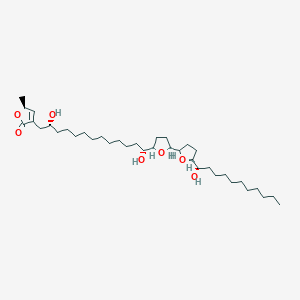
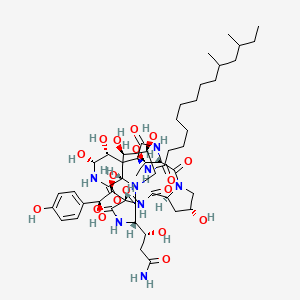
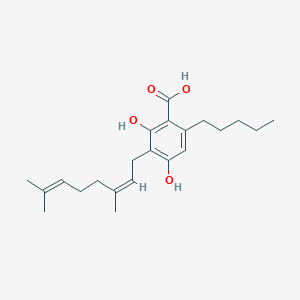
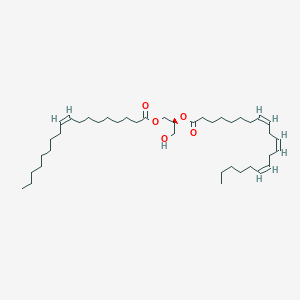
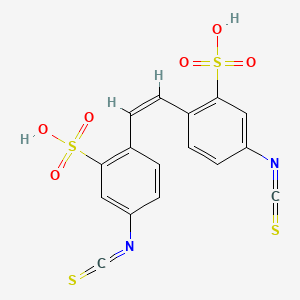
![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B1242860.png)
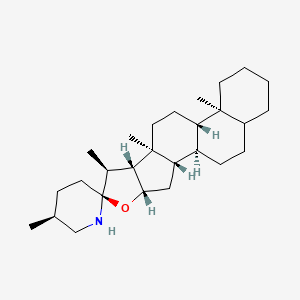
![(1R,2S,4S,6S,7S,10S)-7-methylpentacyclo[8.8.0.02,4.02,7.011,16]octadeca-11(16),12,14-triene-6,14-diol](/img/structure/B1242868.png)
